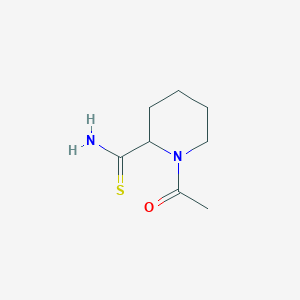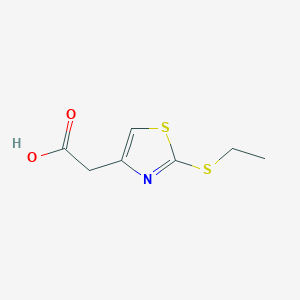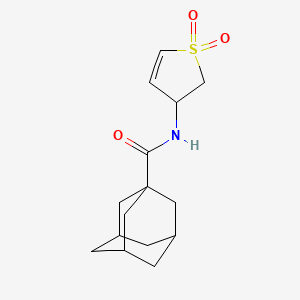
1-Acetylpiperidine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylpiperidine-2-carbothioamide is a chemical compound with the CAS Number: 1485857-97-3 . It has a molecular weight of 186.28 . It is in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 186.28 .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of 1-Acetylpiperidine-2-carbothioamide exhibit significant anticancer activities. For instance, pyrazole-1-carbothioamide nucleosides synthesized through the acetylation process have been screened against human cancer cell lines such as MCF-7, HepG2, and HCT-116. These compounds, particularly the acetyl derivatives, demonstrated promising antiproliferative activity, with compound 4b showing significant IC50 values. This suggests their potential as chemotherapeutic agents (Radwan et al., 2019).
Metabolic Control in Type 2 Diabetes
This compound-related compounds have also been investigated for their impact on metabolic control. For example, dipeptidyl peptidase IV inhibitors, which may include related structures, have been shown to improve glucose tolerance and reduce fasting glucose levels significantly, suggesting their usefulness in managing type 2 diabetes (Ahrén et al., 2002).
Antibacterial Properties
Compounds synthesized from this compound have displayed significant antibacterial activity. Novel 5-Arylpyrazole derivatives, for instance, were screened for their antibacterial potential against various strains including Bacillus subtilis and Escherichia coli, showing potent activity. This indicates their potential as antibacterial agents (Liu et al., 2008).
Additional Applications
Beyond these specific areas, this compound and its derivatives have been explored for their fungicidal and insecticidal activities, indicating a broad spectrum of utility in agricultural chemistry. For example, derivatives incorporating the beta-methoxyacrylate pharmacophore into the 1-acetyl-3,5-diarylpyrazoline scaffold have shown both fungicidal and insecticidal properties, suggesting potential for the development of new pesticides (Zhao et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Acetylpiperidine-2-carbothioamide, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 1-Acetylpiperidine-2-carbothioamide are the ATP synthase subunits in mitochondria . These include the alpha, beta, and gamma subunits . ATP synthase is a crucial enzyme that produces ATP, the main energy currency of the cell, from ADP in the presence of a proton gradient across the mitochondrial membrane .
Mode of Action
This interaction could potentially influence the ATP production process, leading to changes in cellular energy levels .
Biochemical Pathways
The compound’s interaction with ATP synthase impacts the electron transport chain in mitochondria . This chain is responsible for creating the proton gradient that drives ATP synthesis . Any changes in this pathway could have significant downstream effects on cellular energy metabolism .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on ATP production . By influencing ATP synthase activity, the compound could potentially affect a wide range of cellular processes that depend on ATP, from signal transduction to muscle contraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with ATP synthase .
Propiedades
IUPAC Name |
1-acetylpiperidine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARHZOEBXEGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)
![(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916308.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)
![10b-Methyl-1,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-2-one](/img/structure/B2916312.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916313.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)